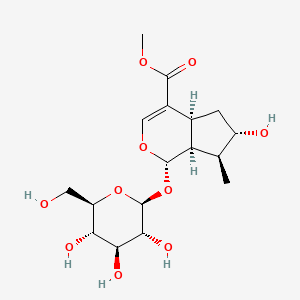
8-Epiloganin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Epiloganin is a naturally occurring iridoid glycoside that can be isolated from the plant Castilleja rubra . This compound has garnered attention due to its notable anti-inflammatory properties, which are attributed to its ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method of obtaining 8-Epiloganin is through extraction from Castilleja rubra . Detailed synthetic routes for this compound are not extensively documented, suggesting that natural extraction remains the predominant method.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Castilleja rubra, followed by extraction and purification processes. The extraction typically involves solvent extraction methods, where the plant material is processed to isolate the iridoid glycosides .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Epiloganin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions are not well-documented in the literature. general reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different oxidized derivatives of this compound.
Applications De Recherche Scientifique
8-Epiloganin has a wide range of applications in scientific research, including:
Chemistry: It serves as a model compound for studying iridoid glycosides and their chemical properties.
Industry: The compound’s natural origin and bioactivity make it a candidate for developing natural anti-inflammatory agents.
Mécanisme D'action
The anti-inflammatory effects of 8-Epiloganin are primarily mediated through the downregulation of nuclear factor-κB (NF-κB) activity . This pathway is crucial for the expression of various pro-inflammatory cytokines. By inhibiting NF-κB, this compound reduces the production of tumor necrosis factor-α and interleukin-1β, thereby mitigating inflammation .
Comparaison Avec Des Composés Similaires
Mussaenoside: Another iridoid glycoside with similar anti-inflammatory properties.
5-O-Caffeoylshikimic Acid: A compound isolated from the same plant with comparable bioactivity.
Uniqueness: 8-Epiloganin stands out due to its specific inhibition of NF-κB and its potent anti-inflammatory effects. While similar compounds like mussaenoside and 5-O-caffeoylshikimic acid also exhibit anti-inflammatory properties, this compound’s unique molecular structure and specific pathway inhibition make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C17H26O10 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
methyl (1S,4aS,6S,7S,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7-,9+,10-,11-,12-,13+,14-,16+,17+/m1/s1 |
Clé InChI |
AMBQHHVBBHTQBF-OZIIXKNCSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



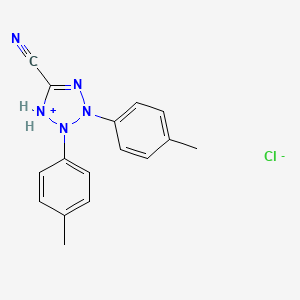
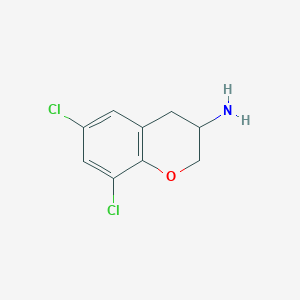
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
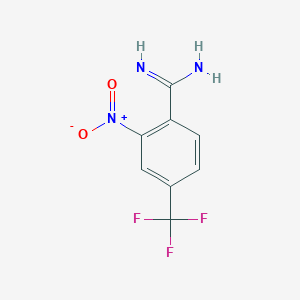
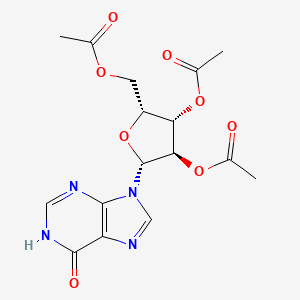
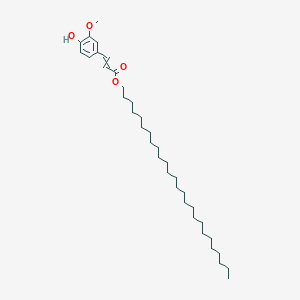
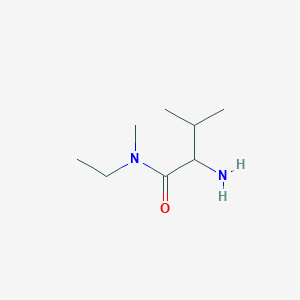
![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)
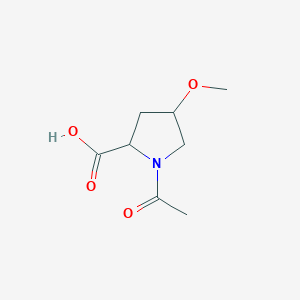
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)
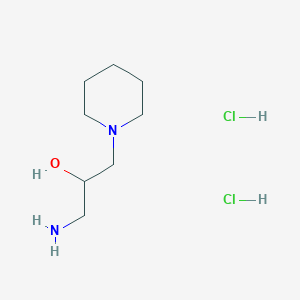

![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
